2-(3-(Benzyloxy)phenyl)-2-methylpropanal
Overview
Description
2-(3-(Benzyloxy)phenyl)-2-methylpropanal is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a 2-methylpropanal moiety
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It’s worth noting that compounds with similar structures have been involved in reactions such as suzuki–miyaura cross-coupling . This reaction involves the coupling of two organic groups, one being an organoboron compound and the other a halide or a pseudohalide .
Biochemical Pathways
Similar compounds have been known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
It’s important to note that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been known to cause various changes at the molecular and cellular levels, such as the conversion of electron-withdrawing functions into electron-donating amino and alkyl groups .
Action Environment
The action, efficacy, and stability of 2-(3-(Benzyloxy)phenyl)-2-methylpropanal can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of reaction of similar compounds . Additionally, the presence of certain catalysts can also affect the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)phenyl)-2-methylpropanal typically involves the following steps:
Formation of Benzyloxybenzene: This can be achieved by reacting benzyl chloride with phenol in the presence of a base such as sodium hydroxide.
Friedel-Crafts Alkylation: The benzyloxybenzene is then subjected to Friedel-Crafts alkylation using isobutyraldehyde in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(3-(Benzyloxy)phenyl)-2-methylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: 2-(3-(Benzyloxy)phenyl)-2-methylpropanoic acid.
Reduction: 2-(3-(Benzyloxy)phenyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-(Benzyloxy)phenyl)-2-methylpropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Benzyloxy)phenyl)-2-methylpropanal: Similar structure but with the benzyloxy group in the para position.
2-(3-(Methoxy)phenyl)-2-methylpropanal: Similar structure but with a methoxy group instead of a benzyloxy group.
2-(3-(Benzyloxy)phenyl)ethanal: Similar structure but with an ethanal moiety instead of a 2-methylpropanal moiety.
Uniqueness
2-(3-(Benzyloxy)phenyl)-2-methylpropanal is unique due to the specific positioning of the benzyloxy group and the 2-methylpropanal moiety, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to distinct pharmacological and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-methyl-2-(3-phenylmethoxyphenyl)propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-17(2,13-18)15-9-6-10-16(11-15)19-12-14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLCKKPJQXZUDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600640 | |
Record name | 2-[3-(Benzyloxy)phenyl]-2-methylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70120-09-1 | |
Record name | 2-[3-(Benzyloxy)phenyl]-2-methylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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